2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
Chemical Structure and Properties 2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (CAS: 1353973-38-2) is a piperidine derivative characterized by a cyclopropyl-methyl-amino substituent at the 4-position of the piperidine ring and a terminal ethanol group. Its molecular weight is 212.34 g/mol . While its exact pharmacological applications remain unspecified in available literature, its structural features suggest relevance in medicinal chemistry, particularly in targeting aminergic receptors or enzymes requiring hydrophobic-aromatic interactions .
Properties
IUPAC Name |
2-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13(12-2-3-12)10-11-4-6-14(7-5-11)8-9-15/h11-12,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNWFEQKJPBCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Ring Formation
The synthesis typically begins with the construction of the piperidine backbone. A widely adopted method involves the cyclization of 1,5-diamines or their derivatives. For example, 1,5-diaminopentane can undergo acid-catalyzed cyclization to form the piperidine ring. Alternatively, reductive amination of δ-keto amines using sodium cyanoborohydride (NaBH3CN) in methanol achieves high yields (75–85%).
Key Reaction Conditions:
Introduction of the Cyclopropyl-Methyl-Amino Group
The cyclopropyl-methyl-amino moiety is introduced via alkylation or reductive amination. In one approach, 4-(aminomethyl)piperidine reacts with cyclopropylmethyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile. This SN2 reaction proceeds at 50°C for 12 hours, yielding the intermediate 4-[(cyclopropyl-methyl-amino)-methyl]piperidine (Table 1).
Table 1: Alkylation of 4-(Aminomethyl)piperidine
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclopropylmethyl bromide | Acetonitrile | 50°C | 12 h | 82% |
| Cyclopropylmethyl iodide | DMF | 60°C | 8 h | 78% |
Ethanol Moiety Attachment
The final step involves introducing the ethanol group. 4-[(Cyclopropyl-methyl-amino)-methyl]piperidine undergoes nucleophilic substitution with 2-bromoethanol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction is exothermic and requires cooling to 0–5°C to minimize side reactions.
Optimization Insights:
-
Base Selection: NaH outperforms K2CO3 due to stronger deprotonation capability.
-
Solvent: THF provides better solubility than DCM, improving reaction homogeneity.
Reductive Amination Approach
One-Pot Strategy
A streamlined method employs reductive amination to concurrently form the piperidine ring and install the cyclopropyl-methyl-amino group. Glutaraldehyde reacts with cyclopropylmethylamine in methanol, followed by reduction with sodium borohydride (NaBH4). The ethanol group is introduced in situ by including 2-aminoethanol in the reaction mixture.
Critical Parameters:
Boc-Protection for Enhanced Selectivity
To prevent over-alkylation, the amine group is protected with tert-butoxycarbonyl (Boc). 4-(Aminomethyl)piperidine is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM), followed by alkylation and deprotection with trifluoroacetic acid (TFA). This approach increases selectivity to 89% (Table 2).
Table 2: Boc-Protected Pathway Efficiency
| Step | Reagent | Yield |
|---|---|---|
| Boc Protection | Boc2O, DCM | 95% |
| Alkylation | Cyclopropylmethyl bromide | 88% |
| Deprotection | TFA, DCM | 92% |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise temperature control and reduced reaction times. For instance, alkylation of 4-(aminomethyl)piperidine with cyclopropylmethyl bromide in a microreactor at 100°C achieves 90% conversion in 30 minutes.
Advantages:
-
Throughput: 5 kg/hour
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Purity: >99% (HPLC)
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Solvent Recovery: 95% via inline distillation
Catalytic Hydrogenation for Greener Synthesis
Palladium on carbon (Pd/C) catalyzes the hydrogenation of nitrile intermediates to amines, eliminating hazardous reagents. 4-[(Cyclopropyl-methyl-amino)-methyl]piperidine-1-carbonitrile undergoes hydrogenation at 50 psi H2, yielding 4-[(Cyclopropyl-methyl-amino)-methyl]piperidine-1-ethylamine with 94% efficiency.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Multi-Step Alkylation | 72% | 98% | Moderate | 1,200 |
| Reductive Amination | 64% | 95% | High | 900 |
| Continuous Flow | 90% | 99% | Industrial | 700 |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it to two analogs with overlapping structural motifs but divergent functional groups and pharmacological profiles.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Group Analysis
Target vs. 2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone Substituent Differences: The target compound features an ethanol group, whereas the analog substitutes ethanol with an ethanone (carbonyl group). This difference reduces hydrophilicity in the analog, as ethanone lacks the hydrogen-bonding capacity of ethanol. Aromatic vs. Implications: The ethanol group in the target may improve aqueous solubility, while the benzyl-cyclopropyl-amino moiety in the analog could enhance lipophilicity and CNS penetration.
Target vs. 2-{4-[2-(2-methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol Heterocyclic Core: The analog replaces piperidine with piperazine, increasing nitrogen content and basicity. Piperazine derivatives often exhibit enhanced solubility in acidic environments. Sulfur-Containing Group: The methylsulfanyl-phenyl-imidazopyridine moiety introduces sulfur, which may influence metabolic stability (e.g., resistance to oxidation) and binding to sulfur-sensitive targets (e.g., kinases) . Structural Complexity: The imidazopyridine ring in the analog adds steric bulk, likely reducing passive diffusion compared to the simpler piperidine-ethanol scaffold of the target.
Pharmacological and Commercial Considerations
- Research Applications : The imidazopyridine-containing analog (CTK2D5937) is listed as a research-grade compound, suggesting exploratory use in kinase or neurotransmitter receptor studies .
Biological Activity
2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a synthetic compound featuring a piperidine ring with a cyclopropyl-methyl-amino substitution and an ethanol moiety. Its structural characteristics suggest significant potential for biological activity, particularly in pharmacological applications. This article explores the biological activities associated with this compound, including its interactions with neurotransmitter receptors, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C12H24N2O
- Molecular Weight : 212.33 g/mol
- CAS Number : 1353973-38-2
The piperidine ring is notable for its prevalence in various bioactive compounds, enhancing the likelihood of interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, particularly as agonists or antagonists at neurotransmitter receptors. These activities are critical for potential applications in treating neurological disorders and psychiatric conditions.
Neurotransmitter Receptor Interaction
Research has shown that piperidine derivatives can interact with several neurotransmitter systems:
- Dopamine Receptors : Piperidine derivatives have been studied for their effects on dopamine receptor activity, which is vital in the treatment of conditions such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : These compounds may also modulate serotonin pathways, potentially impacting mood disorders.
- Adrenergic Receptors : Interaction with adrenergic receptors suggests possible applications in cardiovascular therapies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, certain piperidine compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | TBD | Potential antibacterial activity |
| PA-1 | 0.0039 - 0.025 | Active against S. aureus and E. coli |
| Compound 12a | 0.0195 | Active against E. coli |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against different bacterial strains, suggesting that modifications to the piperidine structure can enhance antimicrobial efficacy .
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
- Antibacterial Studies : A study examining various piperidine derivatives found that modifications to the piperidine ring significantly influenced antibacterial activity. Compounds with electron-donating groups showed increased potency against bacterial strains such as E. coli and S. aureus .
- Neuropharmacological Research : Another study highlighted the potential of piperidine derivatives in modulating neurotransmitter systems, indicating their usefulness in developing treatments for neurodegenerative diseases.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the piperidine ring can enhance biological activity, providing insights into how to optimize these compounds for therapeutic use .
Q & A
Q. What synthetic strategies are recommended for the preparation of 2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol?
A multi-step approach is typically employed:
- Amine alkylation : Introduce the cyclopropyl-methyl-amino group via nucleophilic substitution or reductive amination.
- Piperidine ring functionalization : Use protecting groups (e.g., Boc) to prevent side reactions during alkylation .
- Final deprotection and purification : Remove protecting groups under acidic conditions and purify via column chromatography or recrystallization.
Example Protocol (adapted from similar piperidine derivatives):
| Step | Reagents/Conditions | Purpose | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Propionic anhydride, reflux (12 h) | Acylation | ~80% | |
| 2 | NH₃/ice quenching | Neutralization | - | |
| 3 | CHCl₃ extraction, MgSO₄ drying | Isolation | - |
Q. How should researchers handle and store this compound to ensure stability?
Q. What analytical techniques are essential for characterizing this compound?
Q. What are the critical safety considerations during experimental work?
- Toxicity : Limited data available; assume acute toxicity. Use respiratory protection if aerosolization is possible .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data of synthetic intermediates be resolved?
Q. What strategies improve the yield of this compound in large-scale synthesis?
- Optimization parameters :
Case Study : A 79.9% yield was achieved for a structurally analogous piperidine derivative via oxalic acid recrystallization .
Q. How can solubility challenges in aqueous media be addressed for biological assays?
Q. What mechanistic insights can be derived from reaction kinetics studies?
- Rate-determining step : Monitor intermediate formation via in-situ FTIR or HPLC. For example, the acylation step in was rate-limited by anhydride activation.
- Activation energy : Calculate using Arrhenius plots to optimize thermal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
